molecular formula C10H16O B191924 Myrtenol CAS No. 19894-97-4

Myrtenol

Cat. No. B191924
CAS RN: 19894-97-4
M. Wt: 152.23 g/mol
InChI Key: RXBQNMWIQKOSCS-IUCAKERBSA-N
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Description

Myrtenol is a chemical compound that belongs to the terpenoid family of monocyclic monoterpenes . It is a volatile compound and one of the essential oils constituents of several aromatic plants, including the genera Myrtus, Tanacetum, Artemisia, Hyssopus, and Rhodiola . It is widely used in fragrance, cosmetic products, cleaning agents, and flavoring agents in a variety of food products .


Synthesis Analysis

Myrtenol can be produced through the oxidation of α-pinene . It has been found to inhibit the synthesis of major virulence factors including slime, lipase, α-hemolysin, staphyloxanthin, and autolysin .


Molecular Structure Analysis

The conformational landscape of myrtenol and its robustness upon hydration were investigated theoretically and experimentally by employing a synergic combination of quantum chemical calculations and Fourier transform microwave spectroscopy coupled to a supersonic jet expansion .


Chemical Reactions Analysis

The conformational landscape of myrtenol and its robustness upon hydration was investigated theoretically and experimentally . Myrtenol exhibited a concentration-dependent biofilm inhibition without causing any harmful effect on cell growth and viability .


Physical And Chemical Properties Analysis

Myrtenol has a molecular formula of C10H16O and an average mass of 152.233 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 224.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

Anti-Inflammatory and Anti-Oxidative Effects

Myrtenol has demonstrated significant anti-inflammatory and anti-oxidative effects. In a study on rats with allergic asthma, Myrtenol showed a reduction in pathological changes in the lungs, decreased levels of pro-inflammatory cytokines, and increased levels of anti-inflammatory interleukins and antioxidant enzymes. These findings suggest that Myrtenol could be effective in treating asthma by balancing oxidant and antioxidant levels and modulating inflammatory responses in the lung (Rajizadeh et al., 2019).

Modulation of Neutrophil Migration and Oxidative Stress

Myrtenol's anti-inflammatory properties were further explored in a study where its impact on chronic arthritis was examined. The research found that Myrtenol significantly prevented paw swelling and joint incapacitation, reduced blood accumulation of nitrite, and increased plasma levels of the antioxidant enzyme superoxide dismutase (SOD). This suggests that Myrtenol's effects in inflammatory diseases like arthritis are related to its ability to modulate neutrophil migration and antioxidant activity (Gomes et al., 2017).

Pharmacological Properties

Myrtenol exhibits a range of pharmacological activities, including antioxidant, antibacterial, antifungal, antidiabetic, anxiolytic, and gastroprotective effects. These diverse properties indicate its potential as a therapeutic agent in various medical contexts, suggesting a wide range of applications in medicinal settings (Mrabti et al., 2022).

Cardioprotective Effects

A study on myocardial ischemia-reperfusion injury revealed that Myrtenol offers cardioprotective effects through its antioxidant and anti-apoptotic mechanisms. It improved contractile performance, reduced arrhythmias and infarct size, and restored the balance of antioxidant enzymes and pro- and anti-apoptotic pathways in the heart, highlighting its potential in cardiac disorder treatments (Britto et al., 2018).

Gastroprotective Effect

Myrtenol has demonstrated gastroprotective effects against ethanol-induced gastric lesions. This study aimed to understand the underlying mechanisms of these effects, further indicating Myrtenol's potential in treating gastric issues (Viana et al., 2016).

Enhancement of Pharmacological Profiles

Research on the solubility and efficacy of Myrtenol showed that forming inclusion complexes with β-cyclodextrin improved its pharmacological profiles. This enhancement was particularly notable in treating chronic diseases, indicating that Myrtenol's effectiveness can be increased through complexation (Heimfarth et al., 2020).

Antibacterial and Antibiofilm Activities

Myrtenol has shown antibacterial and antibiofilm activities against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This suggests its potential as a natural product with multiple biological activities and a candidate for treating infections caused by S. aureus (Cordeiro et al., 2020).

Safety And Hazards

Myrtenol is generally safe for R&D use only and not for medicinal, household, or other use . It is advised to avoid dust formation, breathing mist, gas, or vapours, and contacting with skin and eye .

Future Directions

Myrtenol has shown remarkable antibiofilm activity and in silico results indicate a good pharmacokinetic profile, which makes it a potential drug candidate for the treatment of infections caused by S. aureus . Further studies are needed to evaluate its activity against biofilms formed by other species .

properties

IUPAC Name

[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBQNMWIQKOSCS-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC=C([C@@H]1C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173670
Record name Myrtenol, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Myrtenol, (-)-

CAS RN

19894-97-4
Record name (-)-Myrtenol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Myrtenol, (-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Myrtenol, (-)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-methanol
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Record name MYRTENOL, (-)-
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9,210
Citations
HN Mrabti, I Jaouadi, I Zeouk… - Current …, 2023 - ingentaconnect.com
… Although myrtenol has been confirmed to exhibit several … All these properties have allowed the use of myrtenol in … sources of myrtenol, report the pharmacological properties of myrtenol, …
Number of citations: 4 www.ingentaconnect.com
MRC Moreira, MGSS Salvadori, AAC de Almeida… - Neuroscience …, 2014 - Elsevier
The essential oil of Myrtus communis L. (Myrtaceae) and its compounds have been popularly used in numerous health disorders, including insomnia and nervous conditions, but their …
Number of citations: 71 www.sciencedirect.com
RO Silva, MS Salvadori, FBM Sousa… - Flavour and …, 2014 - Wiley Online Library
… Myrtenol was used in classical models of … myrtenol effectively inhibited paw oedema induced by carrageenan, compound 48/80, histamine, serotonin and prostaglandin E 2 . Myrtenol …
Number of citations: 66 onlinelibrary.wiley.com
BS Gomes, BPS Neto, EM Lopes, FVM Cunha… - Chemico-Biological …, 2017 - Elsevier
… Here, we investigated the effect of myrtenol … by myrtenol occurs through direct or indirect mechanisms is a matter of debate. Then, this study aimed to investigate the effects of myrtenol …
Number of citations: 52 www.sciencedirect.com
A Selvaraj, T Jayasree, A Valliammai… - Frontiers in …, 2019 - frontiersin.org
… and antivirulence potential of myrtenol against MRSA and its clinical isolates. Myrtenol exhibited a … the sarA mediated antibiofilm and antivirulence potential of myrtenol against MRSA. …
Number of citations: 71 www.frontiersin.org
RM de Britto, JA da Silva-Neto, TRR Mesquita… - Food and Chemical …, 2018 - Elsevier
… of myrtenol in the heart are not yet reported. Hence, the aim of this study was to evaluate whether myrtenol … Male Wistar rats were orally treated for seven consecutive days with myrtenol (…
Number of citations: 35 www.sciencedirect.com
SP Bhatia, D McGinty, CS Letizia, AM Api - Food and chemical toxicology, 2008 - Elsevier
… The acute oral toxicity of myrtenol was investigated in Sprague-Dawley rats using the ATC (acute-toxic-class) method. Myrtenol was administered orally via gavage at 2 g/kg/body …
Number of citations: 29 www.sciencedirect.com
L Cordeiro, P Figueiredo, H Souza, A Sousa… - Pharmaceuticals, 2020 - mdpi.com
… , the hydroxyl of myrtenol performed hydrogen bonding interactions … myrtenol is not yet completely elucidated. In this work, the results indicate that PBP2 is a possible target for myrtenol …
Number of citations: 31 www.mdpi.com
A Selvaraj, A Valliammai, C Sivasankar, M Suba… - Scientific reports, 2020 - nature.com
… of myrtenol, a bicyclic monoterpene present in various plants against reference and clinical strains of AB. Myrtenol (… thickness and surface coverage upon myrtenol treatment. Especially, …
Number of citations: 43 www.nature.com
MA Rajizadeh, H Najafipour, MS Fekr… - Iranian Journal of …, 2019 - ncbi.nlm.nih.gov
The aim of the present study was to investigate the effect of Myrtenol, the active ingredient of Myrtle on the oxidant and anti-oxidant indices and cytokines in the allergic asthma. Allergic …
Number of citations: 34 www.ncbi.nlm.nih.gov

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